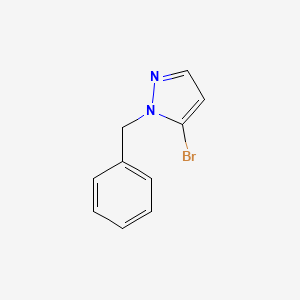

1-Benzyl-5-bromo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWQCBYADOOLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Benzyl 5 Bromo 1h Pyrazole

Reactivity of the Bromine Moiety at C-5

The bromine atom attached to the C-5 position of the pyrazole (B372694) ring is the most prominent site for functionalization. Its presence as a good leaving group dominates the chemistry of the molecule, providing a versatile handle for introducing a wide array of substituents through various reaction pathways.

The bromine atom at the C-5 position of the pyrazole ring can be displaced by various nucleophiles. smolecule.comvulcanchem.com This reactivity is fundamental for creating derivatives with different functional groups. For instance, the bromine can be substituted by nitrogen, oxygen, or sulfur-based nucleophiles, often under basic conditions or with catalyst mediation. evitachem.com In related bromo-heterocycle systems, the bromine atom serves as an excellent site for reactions with amines to form aminopyrazoles, which are key precursors for more complex heterocyclic structures. smolecule.comnih.gov

The C-5 bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ktu.edu This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the molecular diversity achievable from this single precursor.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a C-C bond. uzh.chrsisinternational.org For example, the coupling of related bromo-pyrazoles with pyrazole boronate esters has been used to synthesize pharmacologically active molecules. rsisinternational.org

Sonogashira Coupling: This reaction introduces an alkynyl substituent by coupling the bromo-pyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the bromo-pyrazole with primary or secondary amines. Studies on 4-halo-1H-pyrazoles have shown that these reactions can be challenging with certain amines but are feasible under optimized conditions, often requiring specific palladium catalysts and ligands. researchgate.net

Stille Coupling: This involves the reaction with organostannanes to create new C-C bonds.

Heck Coupling: This reaction forms a substituted alkene by reacting the bromo-pyrazole with an alkene in the presence of a palladium catalyst.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | (Hetero)arylboronic acid | Pd(dppf)Cl₂ / Ag₂CO₃ | 5-(Hetero)aryl-1-benzyl-1H-pyrazole | uzh.ch |

| Suzuki-Miyaura | Benzyl (B1604629) boronic acid | XPhos Pd G3 / Cs₂CO₃ | 1-Benzyl-5-aryl-1H-pyrazole | vulcanchem.com |

| Buchwald-Hartwig | Piperidine | Pd(dba)₂ / tBuDavePhos / tBuOK | 1-Trityl-4-(piperidin-1-yl)-1H-pyrazole | researchgate.net |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-1-benzyl-1H-pyrazole | vulcanchem.com |

The presence of the electron-withdrawing bromine atom at C-5 significantly influences the electronic properties and reactivity of the pyrazole ring. vulcanchem.comvulcanchem.com It deactivates the ring towards electrophilic aromatic substitution, making reactions at the carbon atoms of the pyrazole core more difficult. Conversely, this electron-withdrawing effect can make the ring more susceptible to nucleophilic attack, although such reactions are less common for the pyrazole core itself. The primary influence remains its function as a leaving group for substitution and cross-coupling reactions. vulcanchem.com

Cross-Coupling Reactions for Further Derivatization

Reactions at the N-Benzyl Moiety

The N-benzyl group is generally stable, but both the benzylic methylene (B1212753) (CH₂) group and the aromatic phenyl ring can undergo specific transformations.

The benzyl group offers additional sites for chemical modification. wikipedia.org

Benzylic Position: The C-H bonds of the methylene group adjacent to the phenyl ring are weakened, making this "benzylic" position reactive. wikipedia.org It can be oxidized to a carbonyl group under specific conditions, for example, using chromium trioxide complexes. wikipedia.org Free-radical bromination can also occur at this position using reagents like N-bromosuccinimide (NBS). wikipedia.org

Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The substitution pattern (ortho, meta, para) will be directed by the pyrazolyl-methyl substituent already on the ring.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns. mdpi.comnih.gov It contains a basic, pyridine-like nitrogen (N-2) and a non-basic, pyrrole-like nitrogen (N-1, substituted with the benzyl group). researchgate.netresearchgate.net Electrophilic substitution on the pyrazole ring generally occurs preferentially at the C-4 position, as the C-3 and C-5 positions are less reactive. nih.gov However, in 1-Benzyl-5-bromo-1H-pyrazole, the C-5 position is already substituted. The electron-withdrawing nature of the bromine atom further deactivates the ring, making electrophilic attack at C-4 less favorable than in an unsubstituted N-benzylpyrazole.

Another important reaction is metallation. Treatment with a strong base, such as n-butyllithium (n-BuLi), can lead to deprotonation. In related bromo-pyrazoles, bromine-lithium exchange at the C-Br bond is a common pathway, creating a highly reactive lithiated intermediate that can be quenched with various electrophiles. ktu.edu This provides an alternative route to functionalization at the C-5 position.

Electrophilic Aromatic Substitution at Unsubstituted Pyrazole Positions (C-3, C-4)

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. imperial.ac.uk For pyrazole and its derivatives, these substitution reactions—such as halogenation, nitration, and sulfonation—preferentially occur at the C-4 position. imperial.ac.ukresearchgate.net This regioselectivity is attributed to the electronic distribution within the five-membered ring, where the C-4 position has the highest electron density, making it the most favorable site for attack by electrophiles. imperial.ac.uk The presence of two adjacent nitrogen atoms reduces the electron density at the C-3 and C-5 positions, rendering them less reactive towards electrophiles. imperial.ac.uk

In the case of this compound, the C-5 position is blocked by a bromine atom, and the N-1 position is occupied by a benzyl group. The remaining unsubstituted carbon positions are C-3 and C-4. Consistent with general reactivity patterns, electrophilic attack is strongly directed to the C-4 position. researchgate.net Even with a halogen already present at C-5, further halogenation or nitration will occur at C-4. researchgate.netbeilstein-journals.org For instance, the thiocyanation and selenocyanation of pyrazoles proceed via an electrophilic addition reaction at the C-4 position. beilstein-journals.org The proposed mechanism for this transformation involves the formation of an electrophilic intermediate which is then attacked by the C-4 carbon of the pyrazole ring. beilstein-journals.org

The C-3 position is significantly less nucleophilic and generally not susceptible to electrophilic attack unless the C-4 position is already blocked and forcing conditions are applied. The electron-withdrawing inductive effect of the adjacent N-2 atom and the distant bromo group further deactivates the C-3 position towards electrophiles.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazoles

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃ / H₂SO₄ | 4-Nitropyrazole | imperial.ac.uk |

| Halogenation | Br₂ or Cl₂ | 4-Halopyrazole | imperial.ac.ukresearchgate.net |

| Sulfonation | Fuming H₂SO₄ | Pyrazole-4-sulfonic acid | imperial.ac.uk |

| Thiocyanation | PhICl₂ / NH₄SCN | 4-Thiocyanatopyrazole | beilstein-journals.org |

Insights into Pyrazole Nitrogen Reactivity and Basicity

The pyrazole ring contains two distinct nitrogen atoms: a pyrrole-like nitrogen at the N-1 position and a pyridine-like nitrogen at the N-2 position. nih.gov In this compound, the N-1 nitrogen is part of the aromatic system and is substituted with a benzyl group, making it non-basic. The N-2 nitrogen, however, possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which imparts basic properties to the molecule. imperial.ac.uknih.gov

Pyrazole itself is a weak base, with a pKa of approximately 2.5 for its conjugate acid. imperial.ac.ukrevistabionatura.org The basicity of pyrazole derivatives is influenced by the electronic effects of the substituents on the ring. nih.gov In this compound, the bromine atom at C-5 exerts a strong electron-withdrawing inductive effect, which is expected to decrease the electron density on the N-2 nitrogen. This reduction in electron density lowers the nitrogen's ability to accept a proton, thus making this compound a weaker base than unsubstituted pyrazole. Theoretical studies on substituted pyrazoles have confirmed that the introduction of electron-withdrawing groups generally reduces the basicity of the pyrazole ring. nih.gov

Table 2: Comparative Basicity of Pyrazole and Related Heterocycles

| Compound | pKa (Conjugate Acid) | Characteristics | Reference |

|---|---|---|---|

| Pyridine | 5.2 | Stronger base | imperial.ac.uk |

| Pyrazole | 2.5 | Weak base | imperial.ac.ukrevistabionatura.org |

| Imidazole (B134444) | 7.0 | Stronger base due to amidine resonance | imperial.ac.uk |

| Pyrrole | ~ -4.0 | Very weak base (protonation disrupts aromaticity) | imperial.ac.uk |

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates and Transition States

The elucidation of transient species such as reaction intermediates and transition states is crucial for a complete understanding of reaction mechanisms. For this compound, specific intermediates have not been isolated, but they can be inferred from established mechanisms for general pyrazole reactivity.

In the electrophilic substitution at the C-4 position, the reaction is expected to proceed through a charged, non-aromatic intermediate, often referred to as an arenium ion or sigma complex. beilstein-journals.org For instance, in the selenocyanation of pyrazoles, a plausible mechanism involves the formation of an intermediate where the electrophile (Cl-SeCN) has added to the C-4 position, which then undergoes deprotonation to restore aromaticity and yield the final product. beilstein-journals.org

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and characterizing the structures and energies of intermediates and transition states. nih.gov Studies on various pyrazole reactions have utilized DFT to:

Calculate Transition State Geometries and Energies: For the N-alkylation of pyrazoles with halomethanes, transition-state energies were analyzed to predict the site of reaction (N-2) and elucidate the mechanism. nih.gov

Model Proton Transfer: The activation energies for intermolecular and intramolecular proton transfer in pyrazole derivatives have been calculated, identifying the transition states for single-proton, double-proton, and solvent-assisted transfer mechanisms. ias.ac.in

Investigate Cycloadditions: The transition states for Diels-Alder reactions involving 4H-pyrazoles have been computed to explain their reactivity and the influence of substituents on activation energies. mdpi.com

Elucidate Metal-Mediated Couplings: In the synthesis of pyrazoles via titanacycles, mechanistic studies have proposed key intermediates like the 2-electron oxidized metallacycle, which undergoes N-N reductive elimination. nih.govnih.gov Disproportionation of a 1-electron-oxidized radical intermediate has also been suggested as a key step. nih.gov

These examples highlight the methods used to gain mechanistic insight, which could be applied to understand the transformations of this compound.

Table 3: Computational Methods in Pyrazole Reactivity Studies

| Study Type | Method | Application | Reference |

|---|---|---|---|

| N-Alkylation Mechanism | DFT (B3LYP) | Analysis of transition-state energies, IRC calculations | nih.gov |

| Proton Transfer | DFT (B3LYP), MP2 | Calculation of activation energies for various transfer mechanisms | ias.ac.in |

| Diels-Alder Reactivity | DFT (M06-2X) | Calculation of Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn) | mdpi.com |

| N-N Coupling | - | Stoichiometric reactions, characterization of metallacycle intermediates | nih.govnih.gov |

Theoretical and Computational Investigations of 1 Benzyl 5 Bromo 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of pyrazole (B372694) derivatives. materialsciencejournal.orgresearchgate.net DFT methods are employed to determine the electronic structure and energetic properties of molecules, providing a detailed picture of their behavior. materialsciencejournal.org These calculations are foundational for geometry optimization, electronic structure analysis, and predicting spectroscopic properties. researchgate.netresearchgate.netacs.org

Geometry Optimization and Structural Parameters

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate key structural parameters. materialsciencejournal.orgmaterialsciencejournal.org These parameters include bond lengths, bond angles, and dihedral angles.

For a pyrazole derivative, these calculations can confirm the planarity of the pyrazole ring and determine the orientation of the benzyl (B1604629) and bromo substituents. While specific data for 1-Benzyl-5-bromo-1H-pyrazole is not available, the table below shows representative optimized structural parameters for a related pyrazole, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, calculated at the B3LYP/6-311++G(d,p) level, to illustrate the type of data obtained from such studies. materialsciencejournal.org

Table 1: Representative Optimized Structural Parameters of a Dihydropyrazole Derivative This table displays data for a structurally related compound to illustrate the outputs of geometry optimization.

| Parameter | Bond | Value |

|---|---|---|

| Bond Length | C=N | 1.2887 Å |

| N-N | 1.3708 Å | |

| Aromatic C=C | 1.38 - 1.40 Å | |

| Bond Angle | C1-N8-N7 | 110.3769° |

| N8-C1-C20 | 122.6027° |

Source: Adapted from Material Science Research India, 2020. materialsciencejournal.org

These optimized geometries are crucial for further computational analyses, including the calculation of vibrational frequencies and electronic properties. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the distribution of electrons within the molecule, which governs its reactivity. Molecular Electrostatic Potential (MEP) maps are a key tool in this analysis. materialsciencejournal.orgtandfonline.com MEP surfaces illustrate the charge distribution from a molecule's electrostatic potential, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For pyrazole systems, MEP analysis helps to pinpoint the regions most susceptible to chemical attack. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.combohrium.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. bohrium.com

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. irjweb.comajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. researchgate.netajchem-a.com

From the HOMO and LUMO energies, several global chemical reactivity indices can be calculated, providing a quantitative measure of a molecule's reactivity. These descriptors, derived within the framework of DFT, include: acs.orgirjweb.comajchem-a.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

The table below presents illustrative values for these indices for a pyrazole derivative, demonstrating how these computational data are used to characterize molecular reactivity.

Table 2: Representative Chemical Reactivity Indices for an Imidazole (B134444) Derivative This table displays data for a related heterocyclic compound to illustrate the outputs of FMO analysis.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.2967 |

| LUMO Energy | E_LUMO | -1.8096 |

| Energy Gap | ΔE | 4.4871 |

| Chemical Hardness | η | 2.2449 |

Source: Adapted from research on an imidazole derivative. irjweb.com

Computational Studies on Regioselectivity and Reaction Pathways

For pyrazoles with multiple potential reaction sites, such as this compound, computational studies are invaluable for predicting the regioselectivity of chemical reactions. mdpi.comscholaris.ca The N1 and N2 positions on the pyrazole ring are both potential sites for reactions like alkylation, and theoretical calculations can determine which nitrogen is more likely to react. mdpi.com

DFT calculations have been used to investigate the electron density on the ring nitrogens, showing that factors like the nature of substituents can influence which nitrogen atom is more nucleophilic. mdpi.com Such studies are crucial for designing synthetic routes that yield a specific regioisomer. nih.govacs.org

Energy Profiles for Isomeric Product Formation

To understand and predict the outcome of a reaction that can lead to multiple isomers, chemists computationally model the reaction pathways. scholaris.ca By calculating the energy of reactants, transition states, and products, an energy profile for each possible reaction pathway can be constructed.

The pathway with the lowest activation energy (the energy barrier of the transition state) is kinetically favored and will be the dominant route for product formation. mdpi.com For example, in the reaction of pyrazole N-oxides with arynes, computational models have been used to predict the regioselectivity of the resulting hydroxyarylated products. scholaris.ca These theoretical predictions often align well with experimental outcomes, providing a powerful tool for understanding and controlling reaction selectivity. scholaris.caresearchgate.net

Modeling of Catalytic Processes

The synthesis of pyrazole derivatives often involves catalytic processes, and computational modeling has become an invaluable tool for understanding the underlying reaction mechanisms and optimizing reaction conditions. While specific studies modeling the catalytic synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies applied to similar pyrazole syntheses can be extrapolated.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are frequently used to investigate the catalytic cycles of pyrazole formation. These studies can elucidate the roles of various catalysts, such as metal complexes or organocatalysts, in facilitating the reaction. For instance, DFT studies on the synthesis of pyrazole-4-carbonitrile derivatives have been used to confirm the catalytic protocol and explain the efficiency of novel thiazole-based palladium(II) complexes. acs.org Such studies often model key steps in the catalytic cycle, including substrate coordination, activation, bond formation, and catalyst regeneration.

In the context of multicomponent reactions for pyrazole synthesis, computational models can predict the most likely reaction pathways and explain the observed regioselectivity. For example, in the synthesis of pyrazoline derivatives, DFT calculations have been used to compare different proposed mechanisms, such as a condensation-followed-by-Michael-addition pathway, to determine the most energetically favorable route. koreascience.kr Similar approaches could be applied to model the cyclocondensation reaction that forms the this compound core, likely from a substituted hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent.

Furthermore, computational models can aid in the design of more efficient catalysts. By calculating the energy profiles of different catalytic pathways, researchers can identify rate-determining steps and design modifications to the catalyst structure to lower the activation barriers. For example, studies on dioxomolybdenum complexes supported on nanoparticles for pyrazole synthesis have used theoretical approaches to support the proposed mechanism. rsc.org Similarly, computational modeling has been instrumental in understanding the role of catalysts in various other pyrazole syntheses, including those catalyzed by nano-ZnO, mdpi.com and in clarifying the mechanism of 1,3-dipolar cycloadditions to form the pyrazole ring. acs.org

A general approach to modeling the catalytic synthesis of this compound would likely involve the following steps:

Reactant and Catalyst Geometry Optimization: Determining the lowest energy structures of the starting materials and the catalyst.

Transition State Searching: Identifying the transition state structures for each elementary step in the proposed catalytic cycle.

Analysis of Catalyst-Substrate Interactions: Investigating the nature of the interactions between the catalyst and the reactants, which can provide insights into the catalyst's role in promoting the reaction.

While direct computational studies on the catalytic synthesis of this compound are awaited, the established methodologies in the field of computational chemistry provide a robust framework for such future investigations.

Spectroscopic Data Correlation with Computational Predictions (e.g., NMR, IR, X-ray Diffraction)

NMR Spectroscopy:

For pyrazole derivatives, the chemical shifts of the ring protons and carbons are sensitive to the nature and position of the substituents. For instance, in a study of N-substituted pyrazoles, DFT calculations at the B3LYP/6-31G**(d) level were used to justify the observed regioselectivity of N-alkylation. sci-hub.st For a compound like this compound, one would expect characteristic signals for the benzyl group protons and carbons, as well as for the pyrazole ring protons and carbons, with the bromo substituent significantly influencing the chemical shift of the adjacent carbon (C5).

A study on (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide demonstrated a good correlation between the experimental and theoretical ¹H and ¹³C NMR spectra, which were calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.nettandfonline.com Similarly, predicted ¹H and ¹³C NMR data for N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide suggests the expected chemical shift ranges for the pyrazole and benzyl protons. vulcanchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Structurally Related Pyrazole Derivative Based on data for N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide vulcanchem.com

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C4-H | 6.5–7.0 |

| Aromatic Protons (Benzyl & Bromophenyl) | 7.0–7.8 |

| Acetamide Carbonyl Carbon | 165–170 |

Note: These are expected ranges for a related compound and may vary for this compound.

IR Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which can then be compared with the experimental IR spectrum. The calculated frequencies are often scaled by a factor to account for the approximations in the theoretical methods and the anharmonicity of the vibrations. nih.gov

For this compound, the IR spectrum would be expected to show characteristic bands for the C-H stretching of the aromatic and benzyl groups, C=C and C=N stretching of the pyrazole ring, and the C-Br stretching vibration. A study on (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide showed a good agreement between the experimental and calculated vibrational frequencies, aiding in the assignment of the observed bands. researchgate.net

X-ray Diffraction:

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While experimental X-ray data for this compound is not available, computational geometry optimization using DFT can provide a theoretical structure. The optimized geometry can then be compared with experimental data from closely related compounds to assess the accuracy of the computational model.

For example, the crystal structure of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione has been determined by X-ray diffraction, providing precise bond lengths and angles for a molecule containing a benzyl and a bromo-substituted phenyl group. mdpi.com Similarly, the crystal structure of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been solved, confirming its molecular conformation. researchgate.nettandfonline.com These experimental structures serve as valuable benchmarks for validating computational models of similar pyrazole derivatives.

Table 2: Representative Bond Lengths from X-ray Diffraction of a Related Pyrazole Based on data for (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide researchgate.nettandfonline.com

| Bond | Bond Length (Å) |

|---|---|

| N-N (in pyrazole ring) | ~1.37 |

| C=N (in pyrazole ring) | ~1.34 |

| C-C (in pyrazole ring) | ~1.39 - 1.42 |

Note: These are representative values and will differ for this compound.

Applications of 1 Benzyl 5 Bromo 1h Pyrazole As a Chemical Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The 1-benzyl-5-bromo-1H-pyrazole scaffold is a key starting material for the synthesis of more elaborate heterocyclic compounds. The bromine atom at the 5-position serves as a versatile handle for constructing new rings or introducing complex substituents.

A primary application involves its role as a precursor to 5-aminopyrazoles. Through amination reactions, such as the Buchwald-Hartwig amination, the bromo group can be substituted with an amino group. This transformation yields 1-benzyl-1H-pyrazol-5-amine, a crucial intermediate in its own right vulcanchem.com. This amine can then undergo further reactions, such as acylation, to produce complex amide derivatives. For example, it reacts with 2-(naphthalen-1-yl)acetyl chloride to form N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide vulcanchem.com.

Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, allow for the connection of the pyrazole (B372694) core to other heterocyclic systems. An example includes the synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)-1,2,3-triazine, demonstrating the formation of bi-heterocyclic structures uzh.ch. This strategy is broadly applicable, with various bromo-pyrazoles being used to access fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.comnih.gov The pyrazole ring itself is a core component of numerous biologically active compounds, and starting with a functionalized precursor like this compound streamlines the synthetic process. rsisinternational.orgrsisinternational.orgnih.gov

Building Block for Complex Organic Architectures

The term "building block" aptly describes this compound in the context of constructing large and complex organic molecules. Its defined structure and predictable reactivity allow chemists to incorporate the 1-benzyl-pyrazole moiety into larger molecular designs with precision. rsisinternational.orgrsisinternational.org

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide is a clear example where the pyrazole derivative acts as a foundational piece, onto which a naphthalene-containing side chain is appended vulcanchem.com. Similarly, derivatives like Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate are recognized as valuable building blocks for creating diverse chemical structures with potential pharmaceutical applications rsisinternational.org. The ability to perform sequential, regioselective reactions on the pyrazole core is critical. For instance, starting with a bromo-substituted pyrazole allows for a C-C or C-N bond formation at a specific position, which can be followed by modifications at other sites on the pyrazole ring or the benzyl (B1604629) group. This step-wise construction is fundamental to building complex organic architectures, such as those investigated for kinase inhibition or as anticancer agents. nih.govresearchgate.net

Role in the Development of New Synthetic Methodologies

1-Benzyl-bromo-1H-pyrazole and its isomers have served as key substrates in the development and optimization of modern synthetic methods, particularly in the realm of metal-catalyzed cross-coupling reactions. The well-defined reactivity of the carbon-bromine bond on the electron-rich pyrazole ring makes it an excellent test case for new catalytic systems.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, and bromo-pyrazoles are frequently used to explore its scope. organic-chemistry.org Studies have detailed the coupling of 1-benzyl-4-bromopyrazole with various amines, helping to refine catalyst and ligand systems (e.g., tBuDavePhos with Pd(dba)₂) for efficiency and broad applicability. nih.govresearchgate.net One notable advancement is the development of a visible-light-mediated amination of 1-benzyl-4-bromopyrazole using a combination of nickel and photoredox catalysts, showcasing a move towards more sustainable and milder reaction conditions researchgate.net.

Similarly, its application in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds is well-documented. uzh.ch These reactions are crucial for creating biaryl and heteroaryl-aryl structures common in pharmaceuticals. The successful coupling of 1-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine with boronic acids under aqueous micellar conditions catalyzed by iron nanoparticles doped with palladium is another example of methodological innovation where such scaffolds are employed. rsc.org The development of these robust synthetic protocols is essential for the efficient and scalable synthesis of complex molecules. nih.govorganic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions Utilizing Benzyl-Bromo-Pyrazole Scaffolds

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Buchwald-Hartwig Amination | 1-Benzyl-4-bromopyrazole | Pyrrolidine | Nickel/Photoredox Catalyst | 4-Aminopyrazole Derivative | researchgate.net |

| Buchwald-Hartwig Amination | 1-Benzyl-4-bromopyrazoles | Aromatic Amides | Pd(dba)₂/tBuDavePhos | 4-Amidopyrazole Derivative | nih.gov |

| Suzuki-Miyaura Coupling | 5-Bromo-1,2,3-triazine | 1-Benzyl-1H-pyrazole-4-boronic acid | Pd(dppf)Cl₂/Ag₂CO₃ | Bi-heterocyclic Compound | uzh.ch |

| Suzuki-Miyaura Coupling | 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | (4-Chlorophenyl)boronic acid | Fe/Pd Nanoparticles (in water) | Aryl-substituted Pyrrolopyridine | rsc.org |

Utility in Ligand Design and Coordination Chemistry

The pyrazole nucleus is a well-established ligand scaffold in coordination chemistry, capable of binding to a wide range of transition metals to form stable complexes. smolecule.comresearchgate.net The this compound molecule is a valuable precursor for creating tailored ligands. The bromine atom can be readily displaced via nucleophilic substitution or cross-coupling reactions to introduce additional donor atoms (e.g., nitrogen, phosphorus, or sulfur), thereby creating bidentate or polydentate ligands.

For example, substitution of the bromine with a phosphine (B1218219) group or another nitrogen-containing heterocycle can yield ligands with specific steric and electronic properties. These tailored ligands can then be used to coordinate with metals like palladium, rhodium, nickel, or ruthenium. The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems. The benzyl group at the N1 position also plays a crucial role, influencing the solubility and steric environment of the resulting metal complex, which can fine-tune its catalytic activity or physical properties. While pyrazoles are known to form a variety of metal complexes, the ability to start from a versatile precursor like this compound allows for the systematic development of new ligands for specific applications. researchgate.net

Contribution to Structure-Activity Relationship (SAR) Studies in Related Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. 1-Benzyl-pyrazole derivatives are frequently synthesized and evaluated in these studies to probe the binding pockets of biological targets like kinases and other enzymes. acs.org

The this compound intermediate is a key starting point for generating a library of analogues for SAR studies. The bromo-substituent can be converted into a multitude of different functional groups through various coupling and substitution reactions, allowing for systematic exploration of a specific chemical space.

For instance, in the development of inhibitors for meprin α and meprin β, the introduction of a benzyl group at the N1 position of the pyrazole core was evaluated. It was found that the benzyl moiety did not cause a significant reduction in inhibitory activity compared to an unsubstituted pyrazole, providing valuable insight into the steric and electronic requirements of the enzyme's binding site. nih.gov In another study focused on JNK3 kinase inhibitors, a series of N-substituted aminopyrazoles were synthesized, including N-benzyl derivatives, to establish a clear SAR. acs.org The synthetic accessibility of diverse derivatives from a common bromo-precursor is crucial for efficiently carrying out such optimization campaigns in drug discovery. mdpi.com

Future Research Directions and Outlook for 1 Benzyl 5 Bromo 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can involve harsh conditions and environmentally challenging reagents. benthamdirect.com The future of synthesizing 1-benzyl-5-bromo-1H-pyrazole and its derivatives will prioritize green and sustainable practices.

Key areas for development include:

Green Catalysis: Research is moving towards the use of environmentally benign catalysts, such as ammonium (B1175870) chloride, and heterogeneous nano-catalysts to drive the synthesis of pyrazole rings. jetir.orgpharmacognosyjournal.net These methods often offer high yields and simpler work-up procedures. pharmacognosyjournal.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. benthamdirect.comnih.gov These techniques can significantly reduce reaction times, improve yields, and often allow for the use of more environmentally friendly solvents like water or ethanol. nih.gov For instance, multicomponent reactions to form pyrazole derivatives have been successfully carried out using these energy sources. pharmacognosyjournal.netnih.gov

Solvent-Free and One-Pot Reactions: The development of solvent-free reaction conditions and one-pot multicomponent reactions represents a significant step towards sustainability. benthamdirect.comnih.gov These approaches minimize waste, reduce energy consumption, and simplify synthetic procedures, making them highly desirable for industrial applications. nih.govorganic-chemistry.org

Future synthetic strategies for this compound will likely focus on combining these green principles. For example, a one-pot, multicomponent synthesis using a recyclable catalyst under microwave irradiation could become a standard approach.

| Synthetic Approach | Key Advantages | Relevant Research Focus |

| Green Catalysis | Reduced environmental impact, high efficiency, reusability. jetir.orgpharmacognosyjournal.net | Development of novel nano-catalysts and biodegradable catalysts. pharmacognosyjournal.net |

| Microwave/Ultrasound Assistance | Accelerated reaction rates, improved yields, energy efficiency. benthamdirect.comnih.gov | Optimization of reaction conditions for complex pyrazole synthesis. nih.gov |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. nih.govorganic-chemistry.org | Designing novel convergent synthetic pathways. nih.gov |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is primarily dictated by the bromine atom at the C5 position and the electronic nature of the pyrazole ring itself. The bromine atom is a versatile handle for a variety of transformations, particularly cross-coupling reactions.

Future research will likely delve into:

Advanced Cross-Coupling Reactions: While palladium-catalyzed reactions like Suzuki and Heck are established, there is scope for exploring other metal-catalyzed couplings (e.g., using nickel or copper) to form new C-C, C-N, and C-O bonds at the C5 position. The direct C-H arylation at other positions of the pyrazole ring, a known reaction for some bromo-pyrazoles, could be further investigated for this specific compound. rsc.org

Functionalization of the Benzyl (B1604629) Group: The benzyl group, while often seen as a simple protecting group, offers opportunities for functionalization. Research into selective benzylic C-H activation could introduce new functional groups, adding another layer of complexity and potential utility to the molecule.

Reactions involving the Pyrazole Ring: The pyrazole ring itself can participate in various reactions. Coordination to metal centers can alter its electronic properties and acidity, opening up avenues for metal-ligand cooperative catalysis. mdpi.commdpi.com Exploring cycloaddition reactions or electrophilic substitution on the pyrazole core, despite the presence of the deactivating bromo-substituent, could unveil novel transformation pathways.

| Reaction Type | Position | Potential Transformation | Future Outlook |

| Cross-Coupling | C5 (Bromo) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination. scispace.com | Exploring novel catalysts, expanding substrate scope. |

| Direct C-H Arylation | C4 | Formation of new C-C bonds without pre-functionalization. rsc.org | Overcoming challenges of regioselectivity and reactivity. |

| Benzylic Functionalization | Benzyl CH2 | Introduction of hydroxyl, amino, or other functional groups. | Development of selective C-H activation methods. |

| Metal-Ligand Cooperation | N2 | Use in catalysis where the pyrazole NH proton plays a key role. mdpi.com | Design of novel pincer-type ligands and catalysts. |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that are often difficult to obtain through experiments alone. rsc.org For this compound, computational modeling can accelerate the discovery and optimization of its chemistry.

Future applications include:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for various potential reactions. rsc.orgnih.gov This allows for the prediction of reaction feasibility, regioselectivity, and the identification of the most promising reaction conditions before extensive experimental work is undertaken.

Understanding Reactivity: Computational studies can elucidate the electronic structure of the molecule, including properties like HOMO-LUMO energy gaps, which helps in understanding its reactivity in different chemical environments. doi.orgpjoes.com For example, modeling can predict how substituents on the benzyl or pyrazole rings influence the reactivity of the bromine atom. nih.gov

Designing Novel Catalysts: Molecular docking and dynamics simulations can be employed to design and evaluate potential catalysts for reactions involving this compound. acs.orgnih.govnih.gov This is particularly relevant for developing selective cross-coupling or C-H activation catalysts.

| Computational Method | Application Area | Potential Impact |

| Density Functional Theory (DFT) | Reaction mechanism and pathway analysis. rsc.orgnih.gov | Predictive synthesis, optimization of reaction conditions. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions. acs.orgnih.gov | Rational design of highly efficient and selective catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structure with reactivity or properties. researchgate.net | Guiding the synthesis of derivatives with desired characteristics. |

Integration into New Material Science Applications

While pyrazole derivatives are well-established in medicine, their application in material science is a rapidly growing field. mdpi.comresearchgate.net The unique structure of this compound makes it a promising building block for advanced materials.

Potential future applications include:

Organic Electronics: Pyrazole-containing compounds are being investigated for their fluorescence properties and potential use in Organic Light-Emitting Diodes (OLEDs). The this compound scaffold can be elaborated through cross-coupling reactions to create extended π-conjugated systems with tailored electronic and photophysical properties.

Sensors: The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions. By incorporating this pyrazole into larger molecular architectures, it may be possible to develop selective chemosensors for detecting specific metal ions or other analytes.

Liquid Crystals: The rigid, aromatic nature of the pyrazole ring is a feature found in many liquid crystalline compounds. Appropriate modification of this compound could lead to the development of new liquid crystal materials with specific phase behaviors and properties.

The versatility of this compound as a synthetic intermediate ensures its continued relevance. Future research focused on sustainable synthesis, exploring its untapped reactivity, leveraging predictive computational models, and integrating it into novel materials will undoubtedly expand the horizons of pyrazole chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-5-bromo-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, benzyl groups can be introduced via alkylation of pyrazole precursors, while bromination at the 5-position may use reagents like N-bromosuccinimide (NBS) under controlled conditions . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (0–30°C to minimize side reactions), and stoichiometry. Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for purification, as highlighted in analogous pyrazole syntheses .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, bromine-induced deshielding at C5) .

- IR : Confirms functional groups (e.g., C-Br stretch at 500–600 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHBrN) .

- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence the reactivity and biological activity compared to other halogenated pyrazoles?

- Methodological Answer : Bromine’s electronegativity and steric bulk enhance electrophilic reactivity (e.g., Suzuki couplings) compared to chloro or fluoro analogs, enabling diverse derivatization . Biologically, bromine increases lipophilicity, improving membrane permeability in cytotoxicity assays. For example, brominated pyrazoles show 2–3× higher activity in kinase inhibition compared to non-halogenated analogs, as observed in structurally related compounds .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies involving halogenated pyrazoles?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .

- Structural Analog Studies : Test derivatives (e.g., 5-chloro vs. 5-bromo) under identical conditions to isolate substituent effects .

- Computational Modeling : Use molecular docking to assess target binding consistency across studies .

Q. How can computational methods aid in predicting the pharmacological potential of this compound derivatives?

- Methodological Answer :

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values for bromine) with activity trends .

- Docking Simulations : Predict binding affinity to targets like COX-2 or EGFR kinases, leveraging pyrazole scaffolds’ known interactions .

- ADMET Prediction : Tools like SwissADME evaluate bioavailability risks (e.g., bromine’s impact on CYP450 metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.